N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the attachment of the phenylbutanamide group. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and do not require the use of metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the phenylbutanamide group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[1,2-a]pyridine ring can lead to the formation of N-oxides, while reduction of the phenylbutanamide group can yield corresponding amines .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of cholinesterase enzymes, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature the imidazo[1,2-a]pyridine core and are used in similar applications.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide is unique due to its specific structural configuration, which combines the imidazo[1,2-a]pyridine moiety with a phenylbutanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-16,18H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCGKYXIDUMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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